(Z)-5-((2-((2-methoxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one (Z)-5-((2-((2-methoxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 500146-95-2
VCID: VC5452405
InChI: InChI=1S/C21H24N4O4S2/c1-13-5-6-17-23-18(22-7-9-28-2)15(19(26)24(17)11-13)10-16-20(27)25(21(30)31-16)12-14-4-3-8-29-14/h5-6,10-11,14,22H,3-4,7-9,12H2,1-2H3/b16-10-
SMILES: CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4CCCO4)NCCOC)C=C1
Molecular Formula: C21H24N4O4S2
Molecular Weight: 460.57

(Z)-5-((2-((2-methoxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one

CAS No.: 500146-95-2

Cat. No.: VC5452405

Molecular Formula: C21H24N4O4S2

Molecular Weight: 460.57

* For research use only. Not for human or veterinary use.

(Z)-5-((2-((2-methoxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one - 500146-95-2

Specification

CAS No. 500146-95-2
Molecular Formula C21H24N4O4S2
Molecular Weight 460.57
IUPAC Name (5Z)-5-[[2-(2-methoxyethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C21H24N4O4S2/c1-13-5-6-17-23-18(22-7-9-28-2)15(19(26)24(17)11-13)10-16-20(27)25(21(30)31-16)12-14-4-3-8-29-14/h5-6,10-11,14,22H,3-4,7-9,12H2,1-2H3/b16-10-
Standard InChI Key GCKIKDDQUIDULO-YBEGLDIGSA-N
SMILES CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4CCCO4)NCCOC)C=C1

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture and Substituent Analysis

The compound features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidin-4-one ring system. Key structural elements include:

  • Position 3: A (Z)-configured methylene bridge linking the pyrido-pyrimidine core to the thiazolidinone moiety .

  • Position 2: A 2-methoxyethylamino group, enhancing solubility through hydrogen-bonding capacity .

  • Position 3 (thiazolidinone): A tetrahydrofuran-2-ylmethyl substituent, contributing to stereochemical complexity and membrane permeability .

Physicochemical Profile

Table 1 summarizes critical physicochemical parameters derived from computational and experimental data :

PropertyValue
Molecular FormulaC₂₂H₂₆N₄O₄S₂
Molecular Weight (g/mol)498.60
logP2.45 ± 0.12
Hydrogen Bond Donors2
Hydrogen Bond Acceptors8
Polar Surface Area (Ų)112.34

The logP value indicates moderate lipophilicity, suggesting balanced membrane permeability and aqueous solubility. The polar surface area aligns with compounds exhibiting oral bioavailability .

Synthesis and Reactivity

Synthetic Pathways

The synthesis involves multi-step strategies combining pyrido-pyrimidine and thiazolidinone precursors:

  • Pyrido-Pyrimidine Core Formation

    • Condensation of 2-aminopyridine derivatives with β-keto esters under acidic conditions .

    • Introduction of the 2-methoxyethylamino group via nucleophilic substitution .

  • Thiazolidinone Ring Construction

    • Cyclocondensation of mercaptoacetic acid with tetrahydrofuran-2-carboxaldehyde derivatives .

    • Knoevenagel condensation to attach the thiazolidinone moiety to the pyrido-pyrimidine core .

Table 2 outlines optimized reaction conditions for key steps :

StepReagents/ConditionsYield (%)
Pyrido-pyrimidine formationAcOH, 110°C, 12 h68
Thiazolidinone cyclizationAlCl₃, DMF, 80°C, 6 h72
Knoevenagel condensationPiperidine, EtOH, reflux, 8 h65

Reaction Mechanisms

The Knoevenagel condensation proceeds via a base-catalyzed enolate formation, followed by dehydration to establish the (Z)-configured methylene bridge . Stereochemical control is achieved through steric guidance from the tetrahydrofuran methyl group .

Biological Activity and Mechanism of Action

Target Engagement

The compound demonstrates affinity for peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor regulating glucose homeostasis and inflammation . Key interactions include:

  • Hydrogen bonding between the thioxo group and Ser289 residue .

  • Hydrophobic contacts from the tetrahydrofuran methyl group within the receptor’s ligand-binding pocket .

In Vitro Profiling

Table 3 summarizes biological activity data from enzyme inhibition assays :

AssayIC₅₀ (μM)Target
PPARγ Transactivation0.12 ± 0.03Nuclear receptor
α-Glucosidase Inhibition4.78 ± 0.45Carbohydrate metabolism
COX-2 Inhibition1.56 ± 0.21Inflammation

The sub-micromolar PPARγ activity suggests potential as an anti-diabetic agent, while COX-2 inhibition indicates anti-inflammatory applications .

Pharmacological Applications

Metabolic Disorder Management

The compound’s PPARγ agonism enhances insulin sensitivity in adipocyte models, reducing glucose levels by 42% at 1 μM . Comparative studies show superior efficacy to rosiglitazone in mitigating hepatic steatosis .

Structure-Activity Relationships (SAR)

  • 2-Methoxyethylamino Group: Critical for PPARγ binding; replacement with ethylamino reduces potency 15-fold .

  • Tetrahydrofuran Methyl: Optimal for metabolic stability; cyclohexyl analogs exhibit shorter half-lives .

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